molecular formula C22H18O6 B3650304 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B3650304
M. Wt: 378.4 g/mol
InChI Key: OADBYPUUKNCFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a fused cyclopenta[c]chromen-4-one core, a methyl group at position 6, and a 1,3-benzodioxol-substituted oxoethoxy side chain at position 5.

Properties

IUPAC Name

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-12-18(8-6-15-14-3-2-4-16(14)22(24)28-21(12)15)25-10-17(23)13-5-7-19-20(9-13)27-11-26-19/h5-9H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADBYPUUKNCFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a synthetic compound derived from the chromen family, has attracted attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H20O6C_{23}H_{20}O_{6} with a molecular weight of 392.4 g/mol. Its unique structure features a benzodioxole moiety, which is known for its bioactivity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that the compound may possess anti-inflammatory properties. In vitro assays demonstrated the inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Neuroprotective Effects

The compound's interaction with G-protein coupled receptors (GPCRs) has been explored. GPCRs play a vital role in neuroprotection and signal transduction in the nervous system. Preliminary data suggest that this compound could modulate pathways involved in neuroprotection.

The proposed mechanisms include:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge free radicals, reducing oxidative damage.
  • Modulation of Inflammatory Pathways : It might inhibit pathways involving NF-kB and MAPK signaling.
  • Interaction with GPCRs : Potential binding to specific GPCRs could affect neurotransmitter release and neuronal survival.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential.
    • Method : DPPH radical scavenging assay.
    • Results : The compound showed a significant reduction in DPPH radicals compared to control groups, indicating strong antioxidant activity.
  • Neuroprotective Study :
    • Objective : To assess neuroprotective effects against oxidative stress.
    • Method : Primary neuronal cultures exposed to H2O2.
    • Results : Treatment with the compound significantly reduced cell death and increased cell viability.

Data Summary

Biological ActivityMethodologyResults
AntioxidantDPPH assaySignificant radical scavenging
Anti-inflammatoryCytokine assayReduced pro-inflammatory cytokines
NeuroprotectiveNeuronal culture exposureIncreased viability under oxidative stress

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

The compound is under investigation for its potential biological activities , including:

  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest.
  • Enzyme Inhibition : It has shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative conditions like Alzheimer's disease.

Medicine

Research is ongoing to explore its therapeutic potential for various diseases:

  • Antidiabetic Effects : Preliminary studies indicate that the compound may modulate pathways related to glucose metabolism.
  • Therapeutic Agent Development : Its unique properties make it a candidate for developing new drugs targeting specific diseases.

Industry

In industrial applications, this compound is utilized in:

  • The development of new materials.
  • The synthesis of pharmaceuticals where its unique structural characteristics can enhance the efficacy of drug formulations.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency in disrupting tubulin polymerization.
Study BEnzyme InhibitionShowed effective inhibition of AChE and BChE with potential implications for treating Alzheimer's disease.
Study CAntidiabetic ResearchIndicated modulation of insulin signaling pathways in diabetic models, suggesting hypoglycemic effects.

Comparison with Similar Compounds

Benzodioxol vs. Methoxybenzyl Substituents

The target compound’s 1,3-benzodioxol-5-yl oxoethoxy side chain (C₂₂H₁₈O₇) confers enhanced electron-withdrawing properties compared to methoxybenzyl ether analogs (e.g., C₂₁H₂₀O₄ in ). In contrast, methoxybenzyl derivatives exhibit variable bioactivity depending on substitution position:

  • 2-Methoxybenzyl (): Ortho-substitution introduces steric constraints, possibly limiting rotational freedom and altering receptor affinity.

Halogenated Derivatives

The 4-chloro-2-fluorobenzyl analog (C₂₀H₁₆ClFO₃, ) demonstrates how halogenation impacts lipophilicity and metabolic stability. Chlorine and fluorine atoms increase molecular polarity and resistance to oxidative degradation, making such derivatives candidates for prolonged in vivo studies.

Reactivity Trends

  • The benzodioxol group in the target compound may participate in hydrogen bonding via its oxygen atoms (e.g., with Ser/Thr residues in enzymes), as suggested by crystallographic studies using SHELXL .
  • Methoxybenzyl analogs exhibit lower reactivity toward electrophilic attack due to electron-donating methoxy groups, whereas halogenated derivatives are more prone to nucleophilic substitution .

Enzyme Inhibition

The target compound’s benzodioxol moiety shares functional similarities with 3-(benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (), which is reported to inhibit cytochrome P450 enzymes.

Antimicrobial and Anticancer Potential

The benzodioxol group may enhance these effects by promoting DNA intercalation or topoisomerase inhibition.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step procedures, including:

  • Etherification : Introducing the benzodioxol-oxoethoxy moiety via nucleophilic substitution or coupling reactions.
  • Cyclization : Forming the cyclopenta[c]chromenone core under acidic or basic conditions.
  • Purification : Using column chromatography (silica gel) or recrystallization to isolate the product . Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility), temperature control (e.g., 60–80°C for cyclization), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Key techniques include:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing methyl groups at position 6 from benzodioxol protons) and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₂H₁₈O₇) and detects regioisomers.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.
  • HPLC-PDA : Assesses purity (>95%) and resolves co-eluting impurities .

Q. What in vitro assays are recommended for preliminary biological screening?

Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can in silico modeling predict this compound’s interaction with biological targets?

Methodologies include:

  • Molecular Docking : Using AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or β-lactamases, focusing on the benzodioxol group’s π-π stacking .
  • DFT Calculations : Analyzing electron density maps to identify reactive sites (e.g., oxoethoxy chain’s electrophilicity) .
  • MD Simulations : Assessing binding stability over 100-ns trajectories in GROMACS .

Q. What strategies resolve contradictions in reported biological activity across experimental models?

Approaches involve:

  • Standardized Assays : Adopting CLSI guidelines for antimicrobial testing to minimize variability .
  • Dose-Response Curves : Testing across multiple concentrations (e.g., 0.1–100 μM) to identify threshold effects.
  • Meta-Analysis : Aggregating data from peer-reviewed studies to identify confounding factors (e.g., solvent effects in cell-based assays) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key steps include:

  • Scaffold Modification : Replacing the benzodioxol group with bioisosteres (e.g., 2,3-dihydrobenzofuran) to enhance solubility .
  • Side-Chain Variation : Introducing electron-withdrawing groups (e.g., -NO₂) at position 7 to modulate enzyme inhibition .
  • Pharmacophore Mapping : Using Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding via the 4-ketone) .

Q. What methodologies elucidate metabolic pathways in preclinical models?

Techniques include:

  • In Vitro Metabolism : Incubating with liver microsomes and identifying phase I/II metabolites via LC-QTOF-MS .
  • In Vivo PK Studies : Measuring plasma half-life (t₁/₂) and bioavailability in rodent models .
  • CYP450 Inhibition Assays : Using fluorogenic substrates to assess drug-drug interaction risks .

Q. How can theoretical frameworks enhance mechanistic studies?

Integrate concepts such as:

  • Receptor-Ligand Theory : Applying the induced-fit model to explain conformational changes upon binding .
  • Enzyme Kinetics : Using Michaelis-Menten parameters (Km, Vmax) to quantify inhibition potency .
  • QSAR Models : Correlating logP values with membrane permeability using Molinspiration .

Methodological Considerations

  • Data Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry .
  • Contradiction Mitigation : Replicate studies in ≥3 independent experiments and report mean ± SEM .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.